molecular formula C15H15FN2O3S B14089300 N'-(4-Fluoro-3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide

N'-(4-Fluoro-3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide

Katalognummer: B14089300
Molekulargewicht: 322.4 g/mol
InChI-Schlüssel: QVMWSSJQZRQIGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(4-Fluoro-3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide is a chemical compound that belongs to the class of hydrazides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties. The presence of both fluoro and methoxy groups in its structure suggests that it might exhibit unique chemical and biological properties.

Vorbereitungsmethoden

The synthesis of N’-(4-Fluoro-3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide typically involves the condensation reaction between 4-fluoro-3-methoxybenzaldehyde and 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in an ethanol solvent at elevated temperatures (around 70°C) for several hours. After the reaction is complete, the mixture is cooled, and the product is precipitated out by adding it to crushed ice .

Analyse Chemischer Reaktionen

N’-(4-Fluoro-3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfone derivatives.

    Reduction: Reduction reactions can convert the hydrazide group into amine derivatives.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of N’-(4-Fluoro-3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing it from catalyzing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition can be crucial in reducing the pathogenicity of certain bacteria that rely on urease activity .

Vergleich Mit ähnlichen Verbindungen

N’-(4-Fluoro-3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide can be compared with other benzylidene derivatives, such as:

Eigenschaften

Molekularformel

C15H15FN2O3S

Molekulargewicht

322.4 g/mol

IUPAC-Name

N-[(4-fluoro-3-methoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H15FN2O3S/c1-11-3-6-13(7-4-11)22(19,20)18-17-10-12-5-8-14(16)15(9-12)21-2/h3-10,18H,1-2H3

InChI-Schlüssel

QVMWSSJQZRQIGW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)F)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.